

Elucidating the Structure-Activity Relationship of Spirocyclic Bromotyrosine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Buxifoliadine C*

Cat. No.: *B13430347*

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An examination of the structural modifications of marine-derived spirocyclic bromotyrosine alkaloids and their corresponding impact on cytotoxic activity, providing a framework for future drug development.

While specific structure-activity relationship (SAR) studies on **Buxifoliadine C** are not readily available in the reviewed literature, extensive research on closely related spirocyclic bromotyrosine compounds, such as clavatadine C analogs, offers valuable insights into the chemical features driving their biological effects. This guide provides a comparative analysis of these analogs, presenting key experimental data, detailed protocols, and visual representations of the scientific workflow to inform researchers, scientists, and drug development professionals in the field of marine natural products.

Comparative Cytotoxicity of Clavatadine C Analogs

The following table summarizes the cytotoxic activity and selectivity of various synthesized clavatadine C analogs against the human melanoma cell line (A-375) and the normal human skin fibroblast cell line (Hs27).^{[1][2]} The half-maximal cytotoxic concentration (CC50) is used to quantify the potency of each compound, while the selectivity index (SI) indicates the compound's differential activity against cancer cells versus normal cells.

| Compound ID | R Substituent | CC50 (A-375) in μM | Selectivity Index (SI) |
|-------------|--------------------------|-------------------------------|-------------------------|
| 18 | 2,4-dichlorophenyl | 0.4 ± 0.3 | 2 |
| 29 | Pyridin-2-yl | - | 2.4 |
| 37 | Hydrazide of 2-picoline | - | 2.4 |
| 13 | Dimethyl | - | 1.8 |
| 14 | Dimethyl | - | 1.9 |
| 21 | 3-chloro-4-methoxyphenyl | - | >1 (slight improvement) |

Note: A lower CC50 value indicates higher cytotoxicity. A higher SI value indicates greater selectivity for cancer cells.

The data reveals that the dichloro-substituted analog 18 exhibits the highest cytotoxicity against the A-375 melanoma cell line with a CC50 of $0.4 \pm 0.3 \mu\text{M}$.^{[1][2]} However, analogs 29 (pyridin-2-yl derivative) and 37 (hydrazide analog of 2-picoline) demonstrate a superior selectivity index of 2.4.^[3] This suggests that while halogenation at specific positions on the aromatic ring can enhance potency, the incorporation of heterocyclic moieties can improve the therapeutic window by increasing selectivity for cancer cells. The simplified dimethyl amides 13 and 14 retained moderate selectivity.^{[1][2]}

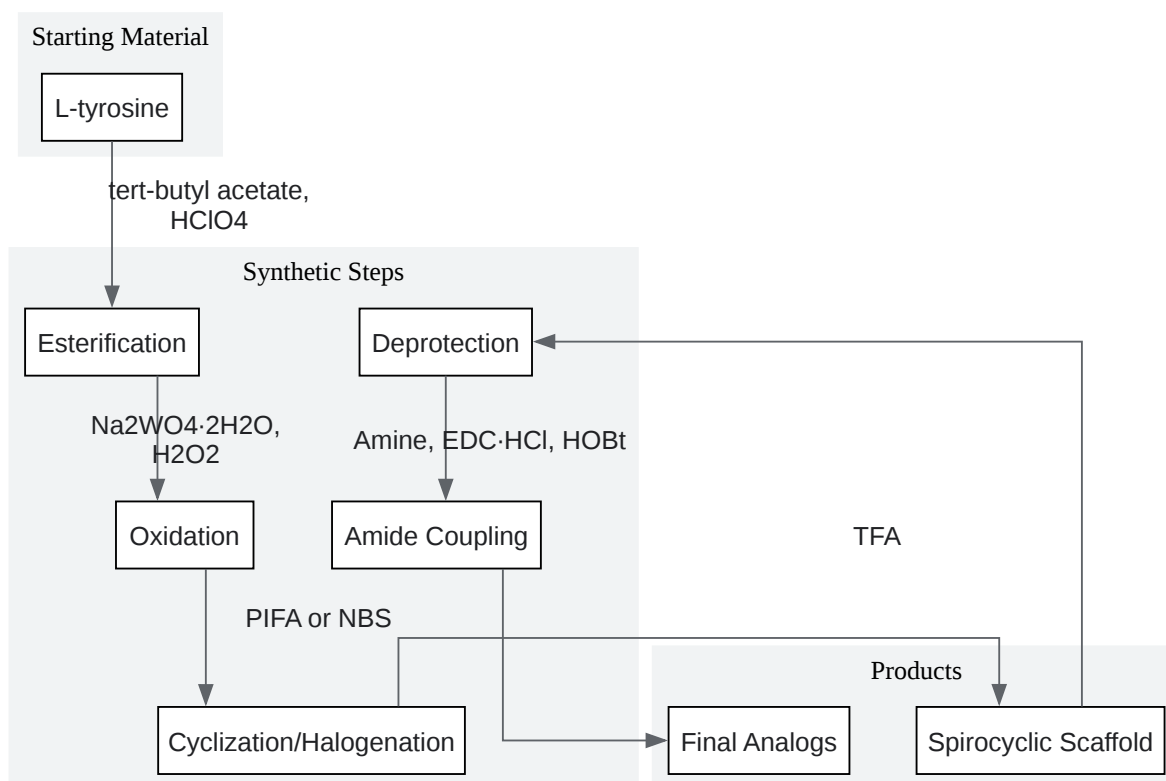
Experimental Protocols

A generalized synthetic scheme and the methodology for cytotoxicity evaluation are provided below, based on the synthesis of spirocyclic bromotyrosine analogs.^[1]

General Synthesis of Spirocyclic Bromotyrosine Analogs

The synthesis of the clavatadine C analogs commenced with the esterification of L-tyrosine using tert-butyl acetate in the presence of perchloric acid. The resulting L-tyrosine tert-butyl ester was then oxidized with sodium tungstate and hydrogen peroxide to yield an oxime. Subsequent reactions involving phenyliodine(III) bis(trifluoroacetate) (PIFA) or N-

bromosuccinimide (NBS) were employed for cyclization and halogenation. The tert-butyl ester was deprotected using trifluoroacetic acid (TFA), and the final analogs were obtained by coupling the resulting carboxylic acid with various amines using EDC·HCl and HOBT as coupling agents.

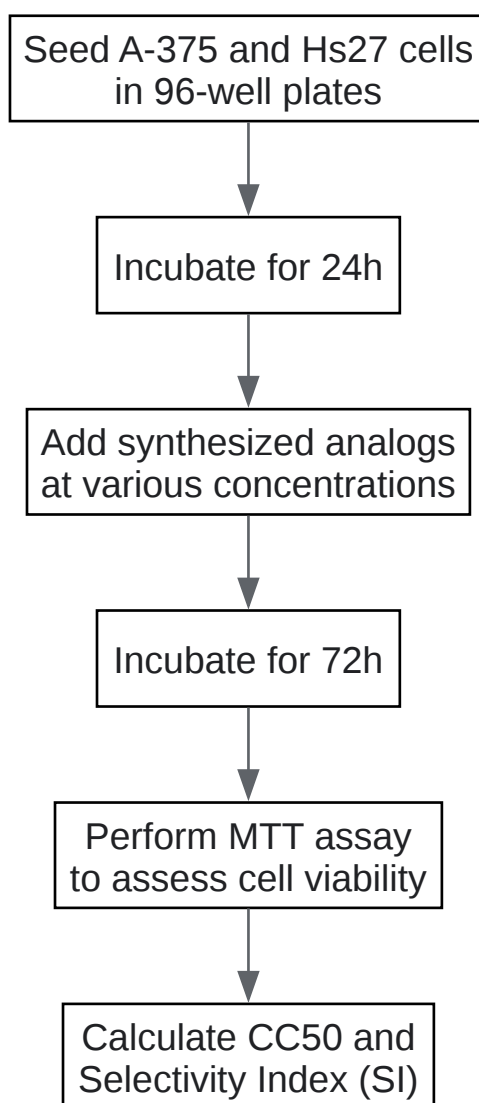


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Synthetic scheme for clavatadine C analogs.

Cytotoxicity Assay

The cytotoxic effects of the synthesized compounds were assessed against the human malignant melanoma A-375 cell line and the normal human skin fibroblast Hs27 cell line. Cells were seeded in 96-well plates and incubated for 24 hours. The compounds were then added at various concentrations, and the cells were incubated for an additional 72 hours. Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The CC50 values were calculated from the dose-response curves. The selectivity index was calculated as the ratio of the CC50 for the normal cell line to the CC50 for the cancer cell line.



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Workflow for the cytotoxicity assay.

Structure-Activity Relationship Insights

The comparative data suggests a clear structure-activity relationship for these spirocyclic bromotyrosine analogs. The key takeaways are:

- **Aromatic Substitution:** The nature and position of substituents on the phenyl ring significantly influence cytotoxicity. Dichloro substitution, as seen in compound 18, enhances potency.[1]
[2]
- **Side Chain Modification:** Altering the side chain by introducing heterocyclic rings, such as in compounds 29 and 37, can lead to improved selectivity for cancer cells over normal cells.[3]
- **Spirocyclic Core:** The spirocyclic core appears to be a crucial scaffold for the observed cytotoxic activity.

These findings provide a rational basis for the design of novel and more effective anticancer agents based on the spirocyclic bromotyrosine scaffold. Further investigations could explore a wider range of heterocyclic side chains and diverse substitution patterns on the aromatic ring to optimize both potency and selectivity.

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